3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-ol
Overview
Description
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-ol typically involves the reaction of 1-(3-methylphenyl)piperazine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as Ytterbium(III) triflate (Yb(OTf)3) in acetonitrile . The reaction proceeds via the nucleophilic attack of the piperazine nitrogen on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the process may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-one.
Reduction: Formation of 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-ol is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. The compound may also modulate the activity of enzymes involved in metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-ol: Similar structure but with a methoxy group instead of a methyl group.
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol: Similar structure but with a chlorine atom instead of a methyl group.
3-[4-(3-Fluorophenyl)piperazin-1-yl]propan-1-ol: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness: The presence of the 3-methylphenyl group in 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-ol imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-4-2-5-14(12-13)16-9-7-15(8-10-16)6-3-11-17/h2,4-5,12,17H,3,6-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUNKZLZQFFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283762 | |
Record name | 3-[4-(3-methylphenyl)piperazin-1-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-73-1 | |
Record name | NSC33320 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[4-(3-methylphenyl)piperazin-1-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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